1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one
Description
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its unique structure, which includes a triazine ring substituted with trichloromethyl groups and a phenyl ring attached to an ethanone group. Its ability to absorb light and initiate polymerization reactions makes it a valuable component in various industrial and scientific applications .
Properties
CAS No. |
120028-36-6 |
|---|---|
Molecular Formula |
C13H7Cl6N3O |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C13H7Cl6N3O/c1-6(23)7-2-4-8(5-3-7)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h2-5H,1H3 |
InChI Key |
JNNRBDNSVJZCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone typically involves the reaction of cyanuric chloride with appropriate phenyl and ethanone derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution reactions. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Scientific Research Applications
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is widely used in scientific research due to its photoinitiating properties. It is employed in:
Chemistry: As a photoinitiator in free radical photopolymerization of acrylates and methacrylates under UV or visible light.
Biology: In the development of photoresponsive materials for biological applications, such as drug delivery systems.
Medicine: Potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the production of photocurable resins and coatings, enhancing the efficiency and performance of these materials
Mechanism of Action
The mechanism of action of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate polymerization reactions by reacting with monomers, forming polymer chains. The molecular targets include the double bonds in acrylates and methacrylates, which undergo radical addition reactions .
Comparison with Similar Compounds
Similar compounds to 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone include:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its high-performance photoinitiating properties under LED exposure.
Bisacylphosphine oxide (BAPO): A well-known photoinitiator with longer wavelength absorption.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Another efficient photoinitiator used in industrial applications
The uniqueness of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone lies in its ability to generate radicals efficiently under both UV and visible light, making it versatile for various photopolymerization processes.
Biological Activity
1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one is a compound featuring a triazine core known for its diverse biological activities. This article synthesizes existing research on the biological effects of this compound, including its antibacterial properties, toxicity profiles, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of a triazine ring, specifically 4,6-bis(trichloromethyl)-1,3,5-triazine, which contributes to its reactivity and biological activity. The empirical formula is with a molecular weight of approximately 467.99 g/mol .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of triazine derivatives. For instance, compounds containing the triazine structure have been tested against various bacterial strains:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| IVa | E. coli (G-) | No activity |
| IVb | Klebsiella pneumoniae (G-) | No activity |
| IVc | Staphylococcus aureus (G+) | No activity |
| IVd | E. coli (G-) | Good activity |
| Va-c | Streptococcus mutans (G+) | Good activity |
The above table summarizes findings from a study that evaluated the antibacterial effects of various synthesized compounds derived from triazines and thiadiazoles. Notably, while some derivatives exhibited no significant antibacterial activity against Gram-negative bacteria like E. coli and Klebsiella pneumoniae, others showed promising results against Gram-positive strains such as Strep. mutans .
Toxicity and Safety Profile
The toxicity profile of 1-{4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one indicates it may be harmful if ingested or if it comes into contact with skin. Specific warnings include:
These safety concerns necessitate careful handling and consideration in applications.
Case Study 1: Antibacterial Evaluation
A study conducted by Abbas et al. synthesized several triazine derivatives to evaluate their antibacterial properties. The results indicated that while many compounds were ineffective against certain bacterial strains, some demonstrated significant inhibition zones when tested against E. coli and Strep. mutans using the agar diffusion method .
Case Study 2: Application in Agriculture
Triazine derivatives are also explored for their potential use in agricultural applications as herbicides and insecticides due to their biological activity against pests and pathogens. The effectiveness of these compounds in agricultural settings can be attributed to their ability to disrupt cellular processes in target organisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-{4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on trichlorotriazine derivatives. For example, reacting 4-acetylphenylamine with 2,4,6-trichloro-1,3,5-triazine under reflux in dioxane, followed by stepwise substitution with trichloromethyl groups. Key steps include:
- Reaction Conditions : Reflux in dioxane (8–12 h), neutralization with Na₂CO₃, and purification via filtration and washing .
- Characterization : Use FT-IR (C=O stretch at ~1666 cm⁻¹), ¹H-NMR (acetyl CH₃ peak at δ ~2.54 ppm), and mass spectrometry (m/z patterns for molecular ion confirmation) .
- Yield Optimization : Typical yields range from 75–80% under controlled stoichiometry and temperature.
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .
- Storage : Store in sealed containers in a cool, ventilated area away from oxidizers. Monitor for decomposition (e.g., release of toxic HCl fumes) .
- Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid discharge into waterways .
Advanced Research Questions
Q. What spectroscopic and crystallographic techniques resolve structural ambiguities in substituted triazine derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines exact molecular geometry, as demonstrated for analogous triazine compounds (e.g., bond angles and dihedral angles) .
- Advanced NMR : ¹³C-NMR identifies electron-withdrawing effects of trichloromethyl groups (Cq shifts at ~165–168 ppm) .
- Comparative Analysis : Cross-validate data with computational models (e.g., DFT) to confirm substituent effects on aromatic rings .
Q. How do electron-withdrawing substituents (e.g., trichloromethyl) influence the reactivity of the triazine core?
- Methodological Answer :
- Mechanistic Studies : Trichloromethyl groups increase electrophilicity at the triazine C-2 position, facilitating nucleophilic substitutions. Kinetic studies using HPLC can track reaction progress .
- Substituent Effects : Compare reaction rates with non-chlorinated analogs (e.g., morpholino-substituted triazines) to quantify electronic contributions .
- Table : Reactivity Trends in Triazine Derivatives
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| -CCl₃ | 0.15 | 80 |
| -OCH₃ | 0.07 | 65 |
| -NH₂ | 0.02 | 50 |
Q. What strategies mitigate contradictions in reported synthetic yields or purity data?
- Methodological Answer :
- Experimental Replication : Standardize solvent purity (e.g., anhydrous dioxane) and reaction temperature (±2°C tolerance) .
- Analytical Cross-Check : Use TLC/HPLC to monitor byproducts; recrystallize in ethanol/water mixtures to improve purity .
- Case Study : Discrepancies in yield (75% vs. 65%) for similar compounds may arise from incomplete substitution—address via extended reflux or catalytic Lewis acids .
Environmental and Stability Considerations
Q. How can researchers assess the environmental persistence of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25°C using LC-MS to detect trichloromethyl breakdown products .
- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate LC₅₀ values, referencing OECD Test Guidelines .
- Stability Data : The compound is stable under inert conditions but degrades in UV light—store in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
